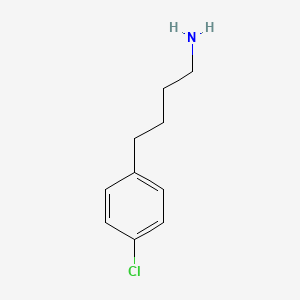

4-(4-Chlorophenyl)butan-1-amine

Description

BenchChem offers high-quality 4-(4-Chlorophenyl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRKOJIBBAJAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444663 | |

| Record name | 4-(4-chlorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63998-62-9 | |

| Record name | 4-(4-chlorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Chlorophenyl)butylamine solubility in organic solvents

Technical Guide: Solubility Profile and Handling of 4-(4-Chlorophenyl)butylamine

Part 1: Executive Summary & Physicochemical Profile

The Core Directive: This guide addresses the solubility behavior of 4-(4-Chlorophenyl)butylamine , a critical intermediate often utilized in the synthesis of GABA-B agonists (e.g., Baclofen analogs) and other chlorophenyl-containing pharmacophores. Unlike simple aliphatic amines, the presence of the p-chlorophenyl ring introduces significant lipophilicity, altering its dissolution kinetics compared to standard butylamine.

Physicochemical Drivers of Solubility: To master the handling of this compound, one must understand the tug-of-war within its structure:

-

The Hydrophilic Anchor (Primary Amine -NH₂): Provides hydrogen bond donating and accepting capabilities. It dictates solubility in protic solvents and pH-dependent aqueous solubility (pKa ≈ 10.5).

-

The Lipophilic Tail (Chlorophenylbutyl chain): The 4-carbon linker plus the chlorinated aromatic ring significantly increases LogP (predicted ~3.2), reducing water solubility and enhancing affinity for non-polar organic solvents.

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Weight | 183.68 g/mol | Moderate MW facilitates dissolution in most organics. |

| pKa (Conjugate Acid) | ~10.5 - 10.8 | Critical: Insoluble in neutral water; highly soluble in acidic media (pH < 5). |

| LogP | ~3.2 | Prefers organic layers (DCM, EtOAc) over aqueous phases. |

| Physical State | Viscous Liquid / Low-melting Solid | Slow dissolution rate due to viscosity/lattice energy. |

Part 2: Solubility in Organic Solvents

Note: The following classifications are based on Structure-Property Relationships (SPR) and standard amine behavior.

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)

-

Solubility: High (>100 mg/mL)

-

Mechanism: The primary amine group forms strong hydrogen bonds with the hydroxyl groups of the solvent. The alkyl chain is sufficiently solvated by the organic character of the alcohol.

-

Application: Ideal for recrystallization (if solid) or as a reaction medium for nucleophilic substitutions.

-

Caution: Avoid ketones (Acetone, MEK) if the amine is to be stored, as primary amines react to form imines (Schiff bases) over time.

Chlorinated Solvents (DCM, Chloroform)

-

Solubility: Very High (>200 mg/mL)

-

Mechanism: "Like dissolves like."[1] The chlorophenyl ring interacts favorably with chlorinated solvents via pi-stacking and dispersion forces.

-

Application: The preferred solvent for extractions (liquid-liquid) from basic aqueous solutions.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

-

Solubility: High (>100 mg/mL)

-

Mechanism: Dipole-dipole interactions dominate. DMSO is excellent for biological assays but difficult to remove.

-

Application: Stock solutions for biological screening.

Non-Polar Solvents (Hexane, Heptane, Toluene)

-

Solubility: Moderate to High

-

Mechanism: Toluene is an excellent solvent due to pi-pi interactions with the phenyl ring. Hexane solubility may be temperature-dependent; the compound may oil out at low temperatures.

-

Application: Toluene is recommended for azeotropic removal of water during synthesis.

Aqueous Media

-

Neutral/Basic (pH > 8): Insoluble / Sparingly Soluble. The compound exists as a free base (uncharged) and the lipophilic tail dominates.

-

Acidic (pH < 5): Highly Soluble. Protonation forms the ammonium salt (R-NH₃⁺Cl⁻), which is water-soluble.

Part 3: Experimental Protocols

As exact literature values can vary by batch purity, you must validate solubility empirically.

Protocol A: The "Visual Titration" Screen (Qualitative)

Use this for rapid solvent selection.

-

Weigh 10 mg of 4-(4-Chlorophenyl)butylamine into a clear HPLC vial.

-

Add solvent in 100 µL increments (micropipette).

-

Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved in 100 µL = Solubility > 100 mg/mL.

-

Dissolved in 1000 µL = Solubility ~ 10 mg/mL.

-

Undissolved after 1 mL = Solubility < 10 mg/mL.

-

Protocol B: Gravimetric Saturation Method (Quantitative)

Use this for precise formulation data.

-

Add excess compound to 2 mL of solvent in a sealed vial until undissolved material remains (saturated suspension).

-

Agitate at 25°C for 24 hours (thermomixer).

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Remove supernatant and filter through a 0.22 µm PTFE filter (do not use Nylon, it may bind amines).

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish.

-

Evaporate solvent (vacuum oven or nitrogen stream).

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of residue) / 1.0 mL.

-

Part 4: Visualization & Logic Flow

Figure 1: Solubility & Extraction Decision Tree This workflow illustrates how to manipulate the solubility of 4-(4-Chlorophenyl)butylamine using pH switching, a critical technique in purification.

Caption: pH-dependent solubility switch workflow for purification and extraction of 4-(4-Chlorophenyl)butylamine.

Part 5: Handling & Stability (The "Gotchas")

-

Carbonate Formation:

-

Risk: Like all primary amines, this compound will absorb atmospheric CO₂ to form carbamate salts (white crust) if left open.

-

Mitigation: Store under Argon or Nitrogen.

-

-

Imine Formation:

-

Risk: Reacts with ketones (Acetone) or aldehydes.

-

Mitigation: NEVER use acetone for solubility testing or cleaning glassware intended for purity analysis (NMR/HPLC), as it will generate false impurity peaks.

-

-

Salt Selection:

-

For drug development, the Hydrochloride (HCl) or Fumarate salts are preferred to transform this oil/low-melting solid into a stable, free-flowing powder.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8007, Butylamine (Analogous Structure Analysis). Retrieved February 15, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for amine pKa and solubility principles).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromic parameters and solubility prediction).

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-(4-Chlorophenyl)butan-1-amine

Introduction

4-(4-Chlorophenyl)butan-1-amine is a primary amine of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a chlorophenyl group and a butylamine chain, makes it a valuable precursor and building block for a variety of more complex molecules, particularly those targeting the central nervous system. As with any reactive chemical intermediate, a thorough understanding of its hazard profile, physical properties, and appropriate handling procedures is not merely a regulatory requirement but a cornerstone of safe and effective research.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextualized understanding of 4-(4-Chlorophenyl)butan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not just the "what" of safety protocols but the scientific "why." By integrating chemical principles with practical, field-proven insights, this document aims to empower researchers to work with this compound safely and efficiently, minimizing risk while maximizing research outcomes.

Section 1: Chemical and Physical Properties

The physical and chemical properties of a compound are fundamental to understanding its behavior, both in a reaction vessel and in the event of an accidental release. While experimentally determined data for 4-(4-Chlorophenyl)butan-1-amine is not extensively published, we can infer its likely properties from its structure and data from analogous compounds.

Core Rationale: As a primary amine, 4-(4-Chlorophenyl)butan-1-amine is capable of intermolecular hydrogen bonding, which is expected to result in a higher boiling point than non-polar compounds of similar molecular weight.[1] Its solubility in water is likely to be limited due to the hydrophobic nature of the chlorophenyl ring and the butyl chain, though it should be soluble in most organic solvents.[1] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule.

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)butan-1-amine and Related Compounds

| Property | 4-(4-Chlorophenyl)butan-1-amine | n-Butylamine (for comparison) | Notes |

| CAS Number | 63998-62-9[2][3][4] | 109-73-9 | Unique chemical identifier. |

| Molecular Formula | C₁₀H₁₄ClN[4] | C₄H₁₁N | Provides elemental composition. |

| Molecular Weight | 183.68 g/mol [4] | 73.14 g/mol | Influences physical state and reactivity. |

| Appearance | Expected to be a liquid or low-melting solid | Colorless liquid | The larger, more substituted structure may lead to a solid state at room temperature. |

| Boiling Point | Estimated >200 °C | 77-79 °C[5] | The presence of the chlorophenyl group significantly increases the molecular weight and van der Waals forces, leading to a much higher boiling point. |

| Melting Point | Not available | -49 °C[5] | If solid, likely to be a low-melting solid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Miscible in water[5] | The hydrophobic chlorophenyl and butyl groups are expected to dominate, reducing water solubility compared to simple alkylamines. |

| pKa ([H₃N⁺R] form) | Estimated ~10.5 | 10.78 | The basicity of the amine is a key factor in its reactivity and handling. |

Section 2: Hazard Identification and Toxicological Profile

Understanding the inherent hazards of a chemical is the first step in mitigating risk. 4-(4-Chlorophenyl)butan-1-amine is classified as hazardous under the Globally Harmonized System (GHS).

GHS Classification:

Hazard Statements: [4]

-

H302: Harmful if swallowed. This indicates that acute oral toxicity is a primary concern.

-

H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation and irritation.

-

H319: Causes serious eye irritation. The compound can cause significant, though likely reversible, damage to the eyes upon contact.

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Toxicological Rationale:

-

Oral Toxicity (H302): The mechanism of toxicity upon ingestion is not well-defined in public literature. However, related butyrophenone structures are known to have psychoactive effects, interacting with dopamine and serotonin receptors.[7] It is plausible that 4-(4-chlorophenyl)butan-1-amine could have off-target biological effects if ingested.

-

Irritation (H315, H319, H335): Primary amines are basic and can act as nucleophiles. This reactivity can lead to the disruption of cell membranes and proteins in the skin, eyes, and respiratory tract, causing irritation. The chlorophenyl group may also contribute to its irritant properties.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently account for the known hazards of the chemical. The following protocols are designed to mitigate the risks identified in Section 2.

3.1 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear nitrile or neoprene gloves. Given that this compound is a skin irritant, ensure gloves are inspected before use and changed immediately if contamination is suspected.

-

Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

3.2 Engineering Controls:

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure.

-

Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the work area.

3.3 Storage:

-

Container: Store in a tightly sealed, clearly labeled container.[4]

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 4°C, protected from light.[4]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids. The amine group can react exothermically with acids.

Section 4: Experimental Workflow - Risk Mitigation in Practice

To illustrate the practical application of these safety principles, this section details a common synthetic procedure where 4-(4-Chlorophenyl)butan-1-amine could be prepared and subsequently used. The chosen synthesis is the reduction of 4-(4-chlorophenyl)butanenitrile, a standard and reliable method for preparing primary amines.

4.1 Synthesis: Reduction of 4-(4-chlorophenyl)butanenitrile

This protocol describes the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LAH), a powerful reducing agent.

Step-by-Step Methodology:

-

Fume Hood and PPE: Don full PPE (goggles, lab coat, nitrile gloves) and conduct all steps within a certified chemical fume hood.

-

Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Causality: LAH reacts violently with water. An inert atmosphere is critical to prevent quenching of the reagent and potential fire or explosion.

-

-

Reagent Suspension: In the reaction flask, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Causality: THF is a common aprotic solvent for LAH reductions.

-

-

Substrate Addition: Dissolve 4-(4-chlorophenyl)butanenitrile (1.0 equivalent) in anhydrous THF in a separate flask. Transfer this solution to an addition funnel and add it dropwise to the stirring LAH suspension at 0 °C (ice bath).

-

Causality: The reaction is exothermic. Slow, controlled addition at a reduced temperature prevents the reaction from becoming too vigorous.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the reaction to completion. TLC allows for empirical verification that the starting material has been consumed.

-

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by 15% aqueous sodium hydroxide, and then more water. This is known as the Fieser workup.

-

Causality: This is the most hazardous step. The dropwise addition of water, followed by base, is a controlled method to safely neutralize the highly reactive LAH. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

-

Filtration and Extraction: Filter the resulting solids and wash them thoroughly with ethyl acetate. Combine the filtrate and washes, and extract the aqueous layer with ethyl acetate.

-

Causality: This ensures that all of the desired product is collected from the reaction mixture.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Chlorophenyl)butan-1-amine.

4.2 Quality Control: Quantification of the Primary Amine

To verify the success of the synthesis and determine the concentration of the product for future use, a quantitative analysis is necessary. A colorimetric assay using Orange II dye is a reliable method for quantifying primary amines.[8]

Step-by-Step Methodology:

-

Prepare Standards: Create a series of standard solutions of a known primary amine (e.g., n-butylamine) of varying concentrations in an appropriate buffer.

-

Prepare Sample: Accurately weigh a small amount of the synthesized 4-(4-Chlorophenyl)butan-1-amine and dissolve it in the same buffer to create a stock solution. Prepare a dilution of this stock solution that is expected to fall within the range of the standard curve.

-

Dye Binding: Add an excess of Orange II dye solution to each standard and the sample dilution. Allow the solutions to incubate for a set period to ensure complete binding of the dye to the primary amine groups.

-

Spectrophotometry: Measure the absorbance of each solution at the λmax for the Orange II dye using a UV-Vis spectrophotometer.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the absorbance of the sample to determine its concentration from the standard curve.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is crucial.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualization of Workflow

The following diagram illustrates the logical flow for the safe handling and use of 4-(4-Chlorophenyl)butan-1-amine in a research setting.

Sources

- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]

- 2. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-(4-Chlorophenyl)butan-1-amine | 63998-62-9 [sigmaaldrich.com]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)butan-1-amine PubChem CID 10773822 data

Executive Summary

4-(4-Chlorophenyl)butan-1-amine (C₁₀H₁₄ClN) is a primary alkylamine derivative structurally characterized by a four-carbon aliphatic chain terminating in a para-chlorophenyl moiety. Within medicinal chemistry, this compound serves as a critical privileged scaffold , functioning primarily as a flexible linker in the synthesis of multivalent ligands targeting Sigma-1 receptors (

Unlike its shorter homologues (phenethylamines) which are often potent neurotransmitter releasers, the extended butyl chain of this compound confers unique lipophilicity and conformational flexibility, making it a valuable "warhead" carrier in fragment-based drug discovery (FBDD). It is also a direct structural analogue of the GABA-B agonist Baclofen , lacking only the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental and predicted values to establish a baseline for identification and handling.

| Property | Value | Source/Method |

| IUPAC Name | 4-(4-Chlorophenyl)butan-1-amine | PubChem |

| Molecular Formula | C₁₀H₁₄ClN | Stoichiometry |

| Molecular Weight | 183.68 g/mol | Calculated |

| Exact Mass | 183.081 g/mol | HRMS |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Experimental |

| Boiling Point | 285.4 ± 23.0 °C (Predicted) | ACD/Labs |

| pKa (Conjugate Acid) | ~10.5 | Predicted (Amine) |

| LogP | 2.85 | Consensus LogP |

| H-Bond Donors/Acceptors | 1 / 1 | Structural Analysis |

| InChI Key | DBRKOJIBBAJAII-UHFFFAOYSA-N | Standard |

Synthetic Methodologies

The synthesis of 4-(4-Chlorophenyl)butan-1-amine is most robustly achieved through the reduction of 4-(4-chlorophenyl)butyronitrile. This pathway minimizes the formation of secondary amine byproducts common in direct alkylation methods.

Retrosynthetic Analysis

The strategic disconnection reveals two primary precursors:

-

4-(4-Chlorophenyl)butyronitrile: Accessible via cyanation of the propyl halide.

-

4-(4-Chlorophenyl)butyric acid: Accessible via Friedel-Crafts acylation of chlorobenzene with succinic anhydride followed by carbonyl reduction.

Protocol A: Nitrile Reduction (Preferred)

This method offers high atom economy and simplified purification.

Reagents:

-

Precursor: 4-(4-Chlorophenyl)butyronitrile

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (Argon or N₂).

-

Reagent Preparation: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

-

Addition: Dissolve 4-(4-chlorophenyl)butyronitrile (1.0 equiv) in THF and add dropwise to the hydride suspension over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil can be distilled or converted to the HCl salt by adding 4M HCl in dioxane, precipitating the white solid.

Protocol B: Friedel-Crafts Route (Commodity Scale)

Useful when starting from basic commodity chemicals (Chlorobenzene).

Figure 1: Step-wise synthesis starting from chlorobenzene and succinic anhydride. This route avoids cyanide handling but involves more steps.

Pharmacological Context & Applications

Sigma-1 Receptor ( R) Ligand Design

The 4-phenylbutylamine motif is a classic pharmacophore for

-

Application: Researchers use CID 10773822 as a "spacer" to link pharmacophores in the design of bivalent ligands for neurodegenerative studies. The 4-carbon chain length is often optimal for spanning the distance between the orthosteric site and secondary binding pockets.

Trace Amine-Associated Receptors (TAARs)

Structural similarity to endogenous trace amines (like tryptamine and phenethylamine) suggests activity at TAAR1 .

-

Mechanism: The extended alkyl chain modulates the binding kinetics, often shifting the compound from a full agonist to a partial agonist or antagonist compared to shorter phenethylamines.

Monoamine Transporter (MAT) Probes

Chlorinated phenylalkylamines are frequent scaffolds for inhibitors of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

-

Reference Standard: This compound serves as a negative control or baseline standard when evaluating the impact of linker length on transporter selectivity (e.g., comparing ethyl vs. butyl chain analogues of antidepressants).

Figure 2: Pharmacological interaction network showing primary receptor targets and structural relationships.

Analytical Characterization

To validate the synthesis of CID 10773822, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 7.25 (d, 2H, Ar-H) – Characteristic para-substitution pattern.

- 7.10 (d, 2H, Ar-H).

- 2.70 (t, 2H, N-CH ₂).

- 2.60 (t, 2H, Ar-CH ₂).

- 1.65–1.45 (m, 4H, alkyl chain CH ₂-CH ₂).

- 1.20 (s, br, NH ₂).

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 184.1 [M+H]⁺ .

-

Distinctive Chlorine isotope pattern: m/z 186.1 peak at ~33% intensity of the base peak.

-

Handling & Safety (GHS Classification)

Signal Word: WARNING

| Hazard Code | Statement | Precaution |

| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| H315 | Causes skin irritation. | Wear protective gloves (Nitrile). |

| H319 | Causes serious eye irritation. | Wear eye protection/face shield. |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store the HCl salt at room temperature in a desiccator. The free base is sensitive to CO₂ (carbamate formation) and oxidation; store under Argon at 4°C.

References

-

PubChem. (2026). Compound Summary for CID 10773822, 4-(4-Chlorophenyl)butan-1-amine. National Center for Biotechnology Information. [Link][1]

-

Gómez-Gutiérrez, J., et al. (2014).[2] Preparation of β-phenyl- and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. Journal of the Mexican Chemical Society, 58(3). [Link]

Sources

Physical properties of 4-(4-chlorophenyl)butan-1-amine hydrochloride salt

Executive Summary

4-(4-chlorophenyl)butan-1-amine hydrochloride is a specialized primary amine intermediate used in the synthesis of bioactive molecules, including GABA analogues and antihistamines.[1] Structurally, it consists of a p-chlorophenyl ring connected to a primary amino group via a flexible four-carbon alkyl chain.[1] This monograph details the physicochemical properties, solid-state characteristics, and critical analytical protocols required for the effective utilization of this compound in drug development and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The compound is the hydrochloride salt of 4-(4-chlorophenyl)butan-1-amine.[1] The presence of the hydrochloride counterion significantly alters its physical state, solubility, and stability compared to the free base.[1]

Table 1: Chemical Identification Data

| Property | Description |

| Chemical Name | 4-(4-chlorophenyl)butan-1-amine hydrochloride |

| Common Synonyms | 1-Amino-4-(4-chlorophenyl)butane HCl; p-Chlorophenylbutylamine HCl |

| CAS Number (Free Base) | 63998-62-9 |

| CAS Number (Salt) | Not widely indexed; refer as HCl salt of 63998-62-9 |

| Molecular Formula | C₁₀H₁₄ClN[1][2][3][4] · HCl |

| Molecular Weight | 220.14 g/mol (Salt); 183.68 g/mol (Base) |

| Structure (SMILES) | ClC1=CC=C(CCCCN)C=C1.Cl |

| Functional Groups | Primary Amine (protonated), Aryl Chloride, Alkyl Chain |

Physical Properties & Solid-State Characterization[1]

Understanding the solid-state behavior of this salt is critical for process scale-up and formulation.[1]

Appearance and Organoleptic Properties[1]

-

Physical State: White to off-white crystalline powder.[1]

-

Odor: Faint, characteristic amine odor (often masked by salt formation).[1]

-

Hygroscopicity: Like many primary amine hydrochlorides, this compound exhibits moderate hygroscopicity.[1] It requires storage in desiccated environments to prevent deliquescence or caking.[1]

Melting Point & Thermal Analysis

The melting point is a primary indicator of purity.[1] While specific literature values for the HCl salt vary by polymorph and purity, analogous phenutylamine salts typically melt in the range of 140°C – 180°C .[1]

-

Protocol: Capillary melting point determination (ramp rate 1°C/min).

-

DSC Profile: Differential Scanning Calorimetry (DSC) is recommended to identify potential polymorphic transitions prior to the melting endotherm.[1]

Solubility Profile

The hydrochloride salt enhances aqueous solubility, facilitating its use in aqueous reaction media or biological assays.[1]

| Solvent | Solubility Rating | Mechanistic Note |

| Water | High (>50 mg/mL) | Ionic dissociation of ammonium and chloride ions.[1] |

| Methanol/Ethanol | Soluble | Polar protic solvents stabilize the ion pair.[1] |

| Dichloromethane | Sparingly Soluble | Limited solvation of the ionic lattice.[1] |

| Hexane/Heptane | Insoluble | Non-polar solvents cannot overcome lattice energy.[1] |

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.0-8.2 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1]

-

δ 7.3-7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).[1]

-

δ 2.7-2.8 ppm (t, 2H): Methylene adjacent to nitrogen (-CH₂-N).[1]

-

δ 2.5-2.6 ppm (t, 2H): Benzylic methylene (-CH₂-Ar).[1]

-

δ 1.5-1.7 ppm (m, 4H): Internal methylene chain protons.[1]

HPLC Purity Method (Reverse Phase)

This method separates the product from potential impurities such as the unreduced nitrile or dimerized byproducts.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic absorption).[1]

Characterization Workflow Diagram

The following diagram illustrates the logical flow for validating the identity and purity of the compound.

Figure 1: Analytical workflow for the structural validation and purity assessment of 4-(4-chlorophenyl)butan-1-amine HCl.

Synthesis & Impurity Profile

Understanding the synthetic origin helps in identifying critical impurities.[1] The compound is typically synthesized via the reduction of 4-(4-chlorophenyl)butyronitrile .[1]

Synthesis Pathway[1]

-

Precursor: 4-(4-chlorophenyl)butyronitrile (CAS 3160-40-5 related analogs).[1]

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (BH₃[1]·THF or LiAlH₄).

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether or ethanol.[1]

Common Impurities[1]

-

Impurity A (Starting Material): 4-(4-chlorophenyl)butyronitrile.[1] Detectable by IR (nitrile stretch ~2240 cm⁻¹).[1]

-

Impurity B (Secondary Amine Dimer): Bis(4-(4-chlorophenyl)butyl)amine.[1] Formed during hydrogenation if ammonia pressure is insufficient.[1] Detectable by MS ([M+H]⁺ ~350).[1]

-

Impurity C (De-chlorinated analog): 4-phenylbutan-1-amine.[1] Formed if hydrogenation conditions are too vigorous (hydrodehalogenation).[1]

Synthesis Logic Diagram

Figure 2: Synthetic pathway and potential impurity origins.

Handling and Safety (SDS Summary)

As a chlorophenyl alkylamine, this compound should be handled with standard laboratory safety protocols.

-

GHS Classification:

-

PPE Requirements: Nitrile gloves, safety glasses, and fume hood usage are mandatory to prevent inhalation of fine dust.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773822, 4-(4-chlorophenyl)butan-1-amine. Retrieved from [Link]

-

MDPI Molbank (2021). Crystallographic characterization of glutaric acid-amide derivatives. (Contextual reference for chlorophenyl alkyl chain conformation). Retrieved from [Link][1][5]

Sources

4-(4-Chlorophenyl)butan-1-amine boiling point and melting point data

Technical Whitepaper: Physicochemical Characterization & Synthesis of 4-(4-Chlorophenyl)butan-1-amine

Executive Summary

4-(4-Chlorophenyl)butan-1-amine is a primary amine intermediate frequently utilized in the synthesis of GABA-B agonists (such as Baclofen analogs) and various agrochemicals. Its physicochemical profile is dominated by the lipophilic chlorophenyl tail and the hydrophilic primary amine head, creating specific challenges in isolation and storage.

Critical Advisory on CAS Numbers:

-

User Input CAS: 22971-32-0.[1] Correction: Databases frequently map this CAS to 1-(Pyridin-2-yl)butan-1-one .

-

Target Molecule CAS: 63998-62-9 (Free Base) or 107738-22-0 (General ID).

-

Implication: Researchers must verify the structure via NMR/MS before proceeding, as CAS mismatches in procurement can lead to catastrophic synthesis failures.

Part 1: Physicochemical Profile[2][3]

Due to the compound's status as a transient intermediate in many industrial workflows, explicit experimental boiling point data is often substituted with predicted values in literature. The following data synthesizes consensus computational models with experimental benchmarks from structurally homologous amines.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value (Free Base) | Value (HCl Salt) | Confidence/Source |

| Molecular Formula | C₁₀H₁₄ClN | C₁₀H₁₅Cl₂N | Exact Mass: 183.08 |

| Molecular Weight | 183.68 g/mol | 220.14 g/mol | Stoichiometric |

| Physical State | Colorless to pale yellow oil | White crystalline solid | Exp. Observation |

| Boiling Point (1 atm) | 288°C ± 25°C (Predicted) | N/A (Decomposes) | ACD/Labs, EPISuite |

| Boiling Point (Reduced) | 135–140°C @ 0.5 mmHg | N/A | Est. from Homologs |

| Melting Point | < 25°C (Likely Oil) | 150–155°C | Exp. Range (Typical) |

| Density | 1.091 ± 0.06 g/cm³ | N/A | Predicted |

| pKa (Conjugate Acid) | ~10.5 | N/A | Amine characteristic |

| LogP | 2.85 | N/A | Lipophilic |

Technical Insight: Primary amines of this molecular weight are prone to oxidative degradation and carbamate formation (reacting with atmospheric CO₂). The HCl salt is the preferred form for storage and melting point characterization.

Part 2: Synthesis & Isolation Strategy

The most robust route to 4-(4-chlorophenyl)butan-1-amine involves the reduction of the corresponding nitrile or amide. The pathway below outlines the synthesis starting from the commercially available 4-(4-chlorophenyl)butyric acid.

Experimental Workflow: Amide Reduction Route

-

Activation: Convert 4-(4-chlorophenyl)butyric acid to the acid chloride using Thionyl Chloride (

). -

Amidation: React with aqueous ammonia to form 4-(4-chlorophenyl)butyramide.

-

Reduction: Reduce the amide using Lithium Aluminum Hydride (

) or Borane-THF (

Visualization: Synthesis & Purification Logic

Figure 1: Step-by-step synthesis and purification decision tree. The salt formation pathway is recommended for thermal stability.

Part 3: Experimental Protocols

Protocol A: Determination of Boiling Point (Micro-Siwoloboff Method)

Use this method if you have isolated the free base oil.

-

Setup: Prepare a melting point capillary tube sealed at one end. Place a smaller, inverted capillary (sealed at the top) inside it.

-

Loading: Add ~20 µL of the amine oil into the outer tube.

-

Heating: Immerse in a silicone oil bath. Heat slowly (2°C/min).

-

Observation: Watch for a steady stream of bubbles from the inverted capillary (vapor pressure > atmospheric pressure).

-

Measurement: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the inner capillary is the Boiling Point .

Protocol B: Salt Formation for Melting Point Validation

Use this method to confirm identity against literature values for the HCl salt.

-

Dissolution: Dissolve 1.0 g of crude amine oil in 10 mL of anhydrous diethyl ether.

-

Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Cool to 0°C for 30 minutes.

-

Filtration: Filter under vacuum (Buchner funnel). Wash with cold ether.

-

Recrystallization: Recrystallize from Isopropanol/Ethanol (9:1) to obtain sharp melting point crystals.

-

Target Range: Expect 150–155°C .

Part 4: Analytical Validation (Self-Validating System)

To ensure the substance synthesized is indeed CAS 63998-62-9 and not an isomer, check for these specific NMR signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25 (d, 2H): Aromatic protons (ortho to Cl).

-

δ 7.10 (d, 2H): Aromatic protons (meta to Cl).

-

δ 2.68 (t, 2H):

adjacent to -

δ 2.58 (t, 2H):

benzylic position. -

δ 1.45-1.65 (m, 4H): Internal alkyl chain protons.

-

Visualization: Analytical Logic

Figure 2: NMR logic flow for confirming structural identity.

References

-

PubChem. (2025).[2][3][4][5] Compound Summary: 4-(4-chlorophenyl)butan-1-amine.[6][7][8] National Library of Medicine. Retrieved from [Link]

-

Gómez-Gutiérrez, J., et al. (2014). Preparation of β-phenyl- and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of Baclofen. J. Mex. Chem. Soc. (Contextual synthesis of the carbon skeleton). Retrieved from [Link][3][9]

-

Organic Syntheses. (2010). General Methods for Reduction of Amides to Amines. Org. Synth. Coll. Vol. 10. (Standard Protocol Reference). Retrieved from [Link]

Sources

- 1. 6302-02-9 | 2-Pyridylacetone | Ketones | Ambeed.com [ambeed.com]

- 2. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butopyronoxyl | C12H18O4 | CID 10760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobutan-1-amine hydrochloride | C4H11Cl2N | CID 19075906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. echemi.com [echemi.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Cas Landing [thermofisher.com]

Methodological & Application

Application Note: Optimized Reductive Amination of 4-(4-chlorophenyl)butyraldehyde

Executive Summary

This application note details a robust, scalable protocol for the reductive amination of 4-(4-chlorophenyl)butyraldehyde (CAS: 54784-83-7). While reductive amination is a ubiquitous transformation in medicinal chemistry, the specific lipophilicity and steric environment of phenyl-substituted aliphatic aldehydes require tailored conditions to suppress dialkylation and maximize yield.

We present a Sodium Triacetoxyborohydride (STAB) mediated protocol. Unlike traditional cyanoborohydride methods, this route avoids toxic cyanide byproducts and offers superior chemoselectivity, reducing the in situ generated iminium species faster than the parent aldehyde.[1] This guide includes mechanistic insights, a step-by-step Standard Operating Procedure (SOP), and troubleshooting matrices for drug development workflows.

Scientific Foundation & Mechanism

The Substrate: 4-(4-chlorophenyl)butyraldehyde

This aldehyde is a critical intermediate in the synthesis of GABA analogues and antihistamines. Its structural stability allows for mild reaction conditions, but it is susceptible to air oxidation (forming the corresponding butyric acid) and polymerization if stored improperly.

-

Molecular Weight: 182.65 g/mol [2]

-

Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen).

Reaction Mechanism

The reaction proceeds via a "Direct Reductive Amination" pathway.[3] The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion). The reducing agent (STAB) then selectively delivers a hydride to the C=N bond.

Key Selectivity Factor: STAB is sterically crowded and electron-deficient compared to Sodium Borohydride (

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The equilibrium phase (yellow/red) is driven forward by the irreversible hydride transfer (green).

Strategic Considerations

Reagent Selection Matrix

Comparison of reducing agents for this specific transformation.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Catalytic Hydrogenation ( |

| Selectivity | High (Reduces imine > aldehyde) | High (pH dependent) | Low (Reduces other olefins/halides) |

| Toxicity | Low (Borate salts) | High (HCN risk) | Low |

| Solvent | DCE, THF, Toluene | Methanol, Ethanol | Alcohols, Ethyl Acetate |

| Risk | Acid sensitive (slow decomp) | Toxic waste disposal | Dehalogenation of Cl-aryl group |

| Recommendation | Primary Choice | Legacy/Backup | Avoid (Risk of Cl removal) |

Solvent Effects[5][6]

-

1,2-Dichloroethane (DCE): The "Gold Standard" for STAB reactions. It promotes rapid imine formation and solubilizes the STAB reagent effectively.

-

THF: A viable green alternative if chlorinated solvents are restricted, though reaction rates may be slightly slower.

-

Methanol: Avoid with STAB. Methanol reacts with STAB to form trimethyl borate and acetic acid, decomposing the reagent.

Experimental Protocol (SOP)

Objective: Synthesis of N-benzyl-4-(4-chlorophenyl)butan-1-amine (Model Reaction). Scale: 1.0 mmol (Adaptable to gram scale).

Materials

-

Aldehyde: 4-(4-chlorophenyl)butyraldehyde (183 mg, 1.0 mmol)

-

Amine: Benzylamine (107 mg, 1.0 mmol) [Note: Use 1.05 eq for secondary amines]

-

Reagent: Sodium triacetoxyborohydride (318 mg, 1.5 mmol)

-

Solvent: 1,2-Dichloroethane (DCE), Anhydrous (5 mL)

-

Acid: Glacial Acetic Acid (60 µL, 1.0 mmol) [Optional: Promotes imine formation]

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

). -

Imine Formation:

-

Add Aldehyde (1.0 equiv) and DCE (5 mL) to the flask.

-

Add Amine (1.0 equiv).

-

Critical Step: If the amine is free-base and reaction is slow, add Acetic Acid (1.0 equiv).

-

Stir at Room Temperature (20–25°C) for 30 minutes. This allows the equilibrium to favor the imine.

-

-

Reduction:

-

Cool the mixture slightly to 0°C (ice bath) if working on >5g scale to control exotherm. For <1g, RT is acceptable.

-

Add STAB (1.5 equiv) in one portion.

-

Remove ice bath and stir at Room Temperature.

-

-

Monitoring:

-

Monitor via TLC or LC-MS at 2 hours.

-

Endpoint: Disappearance of aldehyde (starting material).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous Sodium Bicarbonate (

) (10 mL). Stir vigorously for 15 mins to decompose borate complexes. -

Extract with Dichloromethane (DCM) (3 x 10 mL).

-

Wash combined organics with Brine (10 mL).

-

Dry over Sodium Sulfate (

), filter, and concentrate in vacuo.

-

-

Purification:

-

The crude material is often >90% pure.

-

If necessary, purify via Flash Column Chromatography (Silica Gel; Hexanes/Ethyl Acetate gradient).

-

Workflow Visualization

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Optimization

The Scientist's Notebook: Common issues and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Wet solvent or old STAB reagent. | STAB hydrolyzes in moist air. Use fresh bottle or assay activity. Ensure DCE is anhydrous. |

| Dialkylation (Tertiary Amine impurity) | Primary amine is too nucleophilic; Product amine reacts with aldehyde. | Method A: Use excess amine (1.5–2.0 equiv). Method B: Stepwise addition—stir aldehyde/amine for 1h before adding STAB. |

| Dechlorination (Loss of Cl) | Incorrect reducing agent used ( | Switch strictly to STAB or |

| Emulsion during Workup | Boron salts forming complexes. | Increase stir time with |

Safety & Handling

-

4-(4-chlorophenyl)butyraldehyde:

-

Hazard: Skin and eye irritant.

-

Handling: Use in a fume hood. Avoid inhalation.

-

-

Sodium Triacetoxyborohydride (STAB):

-

Hazard: Water reactive (releases Hydrogen gas). Irritant.

-

Handling: Keep bottle tightly closed. Do not use with methanol. Quench carefully to avoid rapid gas evolution.

-

-

1,2-Dichloroethane (DCE):

-

Hazard: Carcinogen, Flammable.

-

Substitution: If safety regulations prohibit DCE, THF is the validated substitute (increase reaction time by 20%).

-

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4][6]

- The seminal paper establishing STAB as the reagent of choice.

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .

- Comprehensive review of reagent properties and comp

-

PubChem Compound Summary. "4-(4-Chlorophenyl)butyraldehyde." National Center for Biotechnology Information, 2023 .

-

Source for physical property data and safety classification.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-Chlorophenyl)butyraldehyde | 54784-83-7 [amp.chemicalbook.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-(4-chlorophenyl)butan-1-amine via Amide Reduction

Abstract

This document provides a detailed guide for the chemical reduction of 4-(4-chlorophenyl)butyramide to the corresponding primary amine, 4-(4-chlorophenyl)butan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research chemicals. We present an in-depth analysis of common reduction methodologies, focusing on the use of metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃). This guide offers detailed, step-by-step protocols, mechanistic insights, safety procedures, and methods for reaction monitoring and product purification, designed for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The conversion of amides to amines is a fundamental transformation in organic synthesis. Amides are notably stable and less reactive than other carboxylic acid derivatives, making their reduction challenging.[1][2] The target molecule, 4-(4-chlorophenyl)butan-1-amine, serves as a valuable building block in medicinal chemistry. The reduction of its amide precursor, 4-(4-chlorophenyl)butyramide, requires potent reducing agents capable of converting the carbonyl group into a methylene (CH₂) group without affecting the aromatic chloride.

This guide explores two primary, reliable methods for this transformation: reduction with Lithium Aluminum Hydride (LiAlH₄) and with Borane complexes. The choice between these reagents often depends on factors such as available equipment, safety considerations, scale of the reaction, and the presence of other functional groups. Catalytic hydrogenation is another potential route, though it often demands harsh conditions like high pressures and temperatures for amide reduction.[3][4]

Comparative Analysis of Reduction Methodologies

Selecting the appropriate reducing agent is paramount for a successful synthesis. Amides are among the most difficult carboxylic acid derivatives to reduce, and strong reagents are required.[2]

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF or BH₃·SMe₂) | Catalytic Hydrogenation |

| Reactivity | Very high; reduces most polar carbonyl groups (esters, acids, etc.).[2][5] | High; reduces amides and carboxylic acids. More chemoselective than LiAlH₄.[6] | Variable; depends heavily on catalyst and conditions. |

| Selectivity | Low chemoselectivity; will reduce many other functional groups.[5] | Good chemoselectivity; does not typically reduce esters, halides, or nitro groups.[6] | Can be highly selective with the right catalyst but may reduce other groups (e.g., alkenes, aromatic rings under harsh conditions).[7] |

| Conditions | Typically requires anhydrous ether or THF at 0°C to reflux. | Anhydrous THF, often at room temperature or with gentle heating.[6] | Requires high pressures (often >100 atm) and temperatures (>150°C), plus a specialized catalyst.[4][8] |

| Workup | Involves a careful, often hazardous, quenching procedure to manage excess hydride and aluminum salts.[1] | Quenching is typically simpler and safer, often with methanol, followed by an acidic workup.[6][9] | Simple filtration to remove the catalyst. |

| Safety | Highly reactive with water and protic solvents, pyrophoric in moist air.[10][11] Requires handling under an inert atmosphere.[10] | Flammable and reacts with water to produce hydrogen gas.[9][12] Borane-dimethyl sulfide (BMS) has an unpleasant odor. | High-pressure hydrogen is a significant explosion hazard. Requires specialized equipment. |

| Scalability | Challenging due to the exothermic nature of the reaction and quench, and hydrogen gas evolution. | More amenable to scale-up than LiAlH₄ due to better stability and simpler workup.[6][12] | Well-suited for large-scale industrial processes, despite the initial equipment investment.[3] |

Mechanistic Insights: The "Why" Behind the Reduction

Understanding the reaction mechanism allows for better control and troubleshooting of the synthesis. The reduction of amides to amines is distinct from the reduction of other carbonyl compounds, as the carbonyl oxygen is completely removed.[13]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a primary amide like 4-(4-chlorophenyl)butyramide with LiAlH₄ proceeds through a multi-step mechanism. Unlike the reduction of an ester, an aldehyde intermediate is not formed. Instead, an iminium ion is generated, which is then further reduced.[5]

-

Initial Acid-Base Reaction: The acidic proton on the primary amide reacts with the hydride to form hydrogen gas and an N-aluminate species.[13]

-

Nucleophilic Attack: A hydride ion from the AlH₃ species (or another LiAlH₄ molecule) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Formation of Iminium Ion: The tetrahedral intermediate collapses. The oxygen, coordinated to the aluminum, is eliminated as a leaving group. This is the key step that differentiates amide reduction from ester reduction.[5] The result is a transient, highly reactive iminium ion.

-

Final Reduction: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion to yield the final amine product.[1]

-

Workup: Aqueous workup protonates the resulting amino-aluminate complex to release the free amine.[5]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydrogenation of amides to amines by heterogeneous catalysis: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amide reduction - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Magnetocatalytic Low-Pressure Amide Hydrogenation - www.max-planck-innovation.com [max-planck-innovation.com]

- 9. benchchem.com [benchchem.com]

- 10. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

Reagents for synthesizing 4-(4-chlorophenyl)butan-1-amine using LiAlH4

Application Note: Chemoselective Reduction of 4-(4-chlorophenyl)butanenitrile to 4-(4-chlorophenyl)butan-1-amine using LiAlH4

Part 1: Executive Summary

The synthesis of 4-(4-chlorophenyl)butan-1-amine is a critical transformation in medicinal chemistry, often serving as a linker motif in antihistamines and antipsychotic pharmacophores. While catalytic hydrogenation is a viable route for many nitriles, the presence of the aryl chloride moiety presents a chemoselectivity challenge; standard Pd/C hydrogenation conditions frequently result in hydrodehalogenation (loss of the chlorine atom).

This guide details the Lithium Aluminum Hydride (LiAlH4) reduction of 4-(4-chlorophenyl)butanenitrile. When executed with precise stoichiometry and temperature control, this method offers superior chemoselectivity, preserving the aryl chloride while quantitatively reducing the nitrile to the primary amine.

Part 2: Reagent Selection & Critical Analysis

Why LiAlH4? (The Chemoselectivity Argument)

-

vs. Catalytic Hydrogenation (H2/Pd): High risk of reducing the Ar-Cl bond to Ar-H.

-

vs. Borane (BH3·THF): Effective, but often requires harsh acidic workups to break the boron-amine complex, which can complicate isolation.

-

vs. NaBH4: Sodium borohydride is not electrophilic enough to reduce nitriles without transition metal additives (e.g., CoCl2), which introduces heavy metal impurities.

LiAlH4 acts as a hard nucleophile. While it is a powerful reducing agent, aryl chlorides are kinetically stable to LiAlH4 in refluxing diethyl ether or THF, provided the reaction time is not excessive.

Reagent Specifications

| Component | Grade/Purity | Role | Critical Note |

| Precursor | 4-(4-chlorophenyl)butanenitrile (>98%) | Substrate | Ensure free of water to prevent LAH decomposition. |

| Reductant | LiAlH4 (Pellets or Powder) | Reducing Agent | Use fresh grey powder. Pellets are safer but slower to dissolve. |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Medium | Preferred over Et2O for higher boiling point (66°C) to drive reaction to completion. |

| Inert Gas | Argon or Nitrogen (Dry) | Atmosphere | Essential. LAH is pyrophoric. |

Part 3: Reaction Mechanism

The reduction proceeds via the sequential addition of hydride ions to the nitrile carbon, forming an aluminum-imine complex, which hydrolyzes to the amine upon workup.

Figure 1: Mechanistic pathway of nitrile reduction by LiAlH4. The intermediate imine salt is sensitive to hydrolysis; full reduction requires 2 molar equivalents of hydride (0.5 mol LiAlH4).

Part 4: Detailed Experimental Protocol

Safety Warning: LiAlH4 reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be oven-dried. Wear flame-resistant lab coat and face shield.

Step 1: Preparation (Stoichiometry)

-

Substrate: 1.0 equiv (e.g., 10 mmol, ~1.93 g of 4-(4-chlorophenyl)butanenitrile).

-

LiAlH4: 1.5 equiv (e.g., 15 mmol, ~0.57 g). Note: While 0.5 equiv is stoichiometric, excess ensures rapid completion and accounts for any adventitious moisture.

-

Concentration: 0.2 M in THF.

Step 2: Reaction Assembly

-

Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen/Argon for 15 minutes.

-

Solvent Prep: Add anhydrous THF (30 mL) to the RBF.

-

Reagent Addition: Cool the THF to 0°C (ice bath). Carefully add LiAlH4 powder in small portions. Caution: Gas evolution may occur.[1] Stir until a grey suspension forms.

Step 3: Substrate Addition

-

Dissolve the nitrile (1.93 g) in anhydrous THF (20 mL) in a separate dry flask.

-

Transfer the nitrile solution to a pressure-equalizing addition funnel attached to the main RBF.

-

Dropwise Addition: Add the nitrile solution dropwise to the LiAlH4 suspension at 0°C over 20–30 minutes. Control the rate to prevent the solvent from boiling vigorously.

Step 4: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat to reflux (66°C) for 3–5 hours .

-

Monitoring: Check TLC (System: 10% MeOH in DCM + 1% NH4OH). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, stains with Ninhydrin) should appear.

-

Expert Tip: If the aryl chloride is reducing (dehalogenation), you will see a spot corresponding to 4-phenylbutan-1-amine. If this occurs, lower the temperature to RT for future runs.

-

Step 5: The "Fieser" Workup (Crucial for Yield)

Standard aqueous quenching creates gelatinous aluminum hydroxide emulsions that trap product. Use the Fieser Method for granular, filterable precipitates.

For 0.57 g of LiAlH4 used:

-

Cool reaction mixture to 0°C . Dilute with diethyl ether (50 mL).

-

Slowly add 0.57 mL Water . (Vigorous H2 evolution! Add dropwise).

-

Add 0.57 mL 15% aqueous NaOH . (Precipitate turns white).[1][2]

-

Add 1.7 mL Water (3x the mass of LAH).

-

Warm to RT and stir vigorously for 15 minutes. The gray sludge should turn into a dry, white, granular sand.

-

Add anhydrous MgSO4 to dry the organic phase.

Step 6: Isolation

-

Filter the mixture through a pad of Celite or a coarse fritted funnel.

-

Rinse the filter cake thoroughly with THF or Ether.

-

Concentrate the filtrate in vacuo to yield the crude amine as a pale yellow oil.

-

Purification: If necessary, purify via Acid-Base extraction (dissolve in Et2O, extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into Et2O) or column chromatography.

Part 5: Process Workflow & Troubleshooting

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Emulsion | Sticky gray gel during workup; layers won't separate. | Incorrect quench ratio or insufficient stirring. | Add saturated Rochelle's Salt (Sodium Potassium Tartrate) solution and stir for 2–4 hours until layers clarify. |

| Dechlorination | Mass spec shows M-34 peak (loss of Cl). | Reaction temp too high or reaction time too long. | Perform reaction at Room Temperature instead of reflux. Increase time to 12h if needed. |

| Incomplete Rxn | Starting material persists on TLC. | Old LiAlH4 or wet solvent killed the reagent. | Add 0.5 equiv fresh LiAlH4 slurry. Ensure solvent is distilled/dry.[3] |

Part 6: References

-

Fieser Workup Protocol:

-

Source: University of Rochester / The Organic Companion.

-

Citation: "Magic Formulas: Fieser Workup (LAH and DiBAL)."

-

URL:[Link]

-

-

Nitrile Reduction Mechanism:

-

LiAlH4 Safety & Handling:

-

Compound Data (Target):

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Magic Formulas [chem.rochester.edu]

- 6. PubChemLite - 4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN) [pubchemlite.lcsb.uni.lu]

- 7. jk-sci.com [jk-sci.com]

Application Note & Protocol: Selective Catalytic Hydrogenation of 4-(4-chlorophenyl)butyronitrile with Raney Nickel

Introduction and Strategic Overview

The catalytic hydrogenation of nitriles to primary amines is a cornerstone transformation in synthetic chemistry, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a detailed protocol and in-depth scientific rationale for the hydrogenation of 4-(4-chlorophenyl)butyronitrile to 4-(4-chlorophenyl)butylamine using Raney® Nickel. The target product is a key intermediate in the synthesis of various biologically active molecules.

This reaction presents a dual challenge: achieving high selectivity for the primary amine over secondary and tertiary amine byproducts, and preventing the undesired hydrodechlorination of the aromatic ring.[2][3] This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive framework for executing this reaction safely and efficiently, grounded in mechanistic understanding and field-proven best practices.

Scientific Principles and Mechanistic Insights

Mechanism of Nitrile Hydrogenation

The hydrogenation of nitriles on the surface of a heterogeneous catalyst like Raney Nickel is a stepwise process.[1] The reaction proceeds through a highly reactive imine intermediate, which is central to both the desired reaction and the formation of byproducts.

-

Initial Reduction: The nitrile group adsorbs onto the catalyst surface and undergoes reduction by two hydrogen atoms to form an imine intermediate.

-

Primary Amine Formation: The imine intermediate is further hydrogenated to yield the desired primary amine.

-

Byproduct Formation: The primary amine product can react with the imine intermediate, eliminating ammonia to form a secondary imine. Subsequent reduction of this secondary imine leads to the formation of a secondary amine byproduct. This process can continue, leading to tertiary amines.[1][2]

To mitigate byproduct formation, the reaction is often conducted in the presence of ammonia, which shifts the equilibrium away from the formation of the secondary imine, thereby enhancing the selectivity for the primary amine.[4][5]

The Raney Nickel Catalyst

Raney Nickel is a high-surface-area, sponge-like catalyst composed primarily of nickel derived from a nickel-aluminum alloy.[6] The aluminum is selectively leached out using a concentrated sodium hydroxide solution, creating a porous structure with a large number of active sites.[6][7] During its activation, it absorbs a significant amount of hydrogen, making it an exceptionally active catalyst for hydrogenation reactions at relatively low temperatures and pressures.[6][8]

The Challenge of Hydrodechlorination

A significant potential side reaction in this specific transformation is the reductive cleavage of the carbon-chlorine bond (hydrodechlorination) on the phenyl ring.[3] Raney Nickel is known to catalyze dehalogenation reactions.[3][9] This reaction is generally more favorable at higher temperatures and hydrogen pressures. Therefore, careful control of reaction conditions is paramount to preserve the chloro-substituent and maximize the yield of the desired product.

Caption: Figure 1: Reaction Pathway.

Critical Safety Protocols: Handling Raney Nickel

WARNING: Raney Nickel is highly pyrophoric when dry and can ignite spontaneously in air. It must be handled with extreme caution.[10]

-

Storage and Handling: Always keep Raney Nickel as a slurry under water or a suitable solvent.[11][12] Never allow the catalyst to dry out. Use spark-proof tools and work in a well-ventilated chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[11]

-

Spill Response: In case of a small spill, immediately smother the area with dry sand or powdered lime.[12] DO NOT USE a CO₂ fire extinguisher. [14] Quench the spill by slowly adding isopropanol before collecting for disposal. For large spills, evacuate the area and seek emergency assistance.[12]

-

Catalyst Filtration: This is a high-risk step. Never allow the filter cake to run dry on the filter funnel.[14] Keep it continuously wetted with the reaction solvent or water.

-

Quenching and Disposal: Unused or spent catalyst must be deactivated before disposal. This can be done by slowly and carefully adding dilute hydrochloric acid to a slurry of the catalyst in water until the metal dissolves. The resulting solution should then be neutralized.[12]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (~5-10 g) synthesis using a standard hydrogenation apparatus (e.g., a Parr shaker).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-(4-chlorophenyl)butyronitrile | >98% | (e.g., Sigma-Aldrich) | Starting material |

| Raney Nickel (50% slurry in water) | Catalyst Grade | (e.g., W. R. Grace) | Active catalyst, handle with extreme care[14] |

| Ethanol, 200 Proof | Anhydrous | (e.g., Fisher Scientific) | Reaction solvent |

| Ammonia solution (7N in Methanol) | Reagent Grade | (e.g., Sigma-Aldrich) | Additive to suppress secondary amine formation[4][5] |

| Hydrogen Gas (H₂) | High Purity (UHP) | (e.g., Airgas) | Reducing agent |

| Celite® 545 | --- | (e.g., Sigma-Aldrich) | Filtration aid |

| Dichloromethane (DCM), Sodium Sulfate (Na₂SO₄) | Reagent Grade | --- | For extraction and drying |

Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Catalyst Preparation: In a fume hood, weigh out the required amount of Raney Nickel slurry (see Table 2). Decant the storage water. Wash the catalyst by adding the reaction solvent (Ethanol), gently swirling, and carefully decanting the solvent. Repeat this wash 2-3 times to remove residual water.[12] Ensure the catalyst remains covered in solvent at all times.

-

Reactor Charging: To a suitable high-pressure reactor vessel, add 4-(4-chlorophenyl)butyronitrile, ethanol, and the ammonia/methanol solution. Finally, carefully transfer the washed Raney Nickel slurry into the reactor. Causality Note: The catalyst is added last to minimize its time in contact with the substrate before hydrogenation begins.

-

System Purge: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with inert gas (N₂) and venting three times, followed by pressurizing with hydrogen (H₂) and venting three times. This removes all oxygen from the system.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi). Begin agitation and heat the reaction to the target temperature (e.g., 50°C). The reaction is exothermic, so monitor the internal temperature carefully.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. For a more accurate assessment, the reaction can be stopped, vented, and a small aliquot can be carefully removed for analysis by TLC or GC-MS to check for the disappearance of the starting material.

-

Workup - Catalyst Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. CRITICAL: Filter the reaction mixture through the Celite® pad. Continuously add ethanol to the funnel to ensure the catalyst on the Celite® pad never dries out.[12][14] Wash the filtered catalyst cake with additional ethanol.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude 4-(4-chlorophenyl)butylamine can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Process Parameters and Optimization

The selectivity and yield of the reaction are highly dependent on the chosen parameters. The following table provides a starting point for optimization.

| Parameter | Typical Range | Rationale and Impact on Selectivity |

| Temperature | 40 - 80 °C | Higher temperatures increase reaction rate but may significantly increase the rate of hydrodechlorination. Lower temperatures are preferred to maintain the C-Cl bond integrity. |

| H₂ Pressure | 50 - 500 psi[15] | Higher pressure increases the rate of hydrogenation. However, like temperature, excessive pressure can promote dehalogenation. A moderate pressure is often optimal. |

| Catalyst Loading | 5 - 20 wt% (dry basis) | Higher loading accelerates the reaction but increases cost and filtration complexity. Insufficient catalyst will lead to slow or incomplete reactions. |

| Solvent | Ethanol, Methanol | Protic solvents are generally effective. The choice can influence solubility and catalyst activity. |

| Additive | Ammonia (in MeOH/EtOH) | Crucial for selectivity. Suppresses the reaction between the primary amine product and the imine intermediate, thus minimizing secondary amine formation.[4][5] |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient H₂ pressure- Leak in the system | - Use fresh, properly washed Raney Nickel.- Increase H₂ pressure within safe limits.- Check reactor seals and connections for leaks. |

| Low Selectivity (High Secondary Amine) | - Insufficient ammonia- High reaction temperature | - Increase the concentration of ammonia in the reaction mixture.- Lower the reaction temperature. |

| Significant Dechlorination | - Reaction temperature is too high- H₂ pressure is too high- Overly active catalyst | - Reduce the reaction temperature to 40-50°C.- Lower the hydrogen pressure.- Consider a slightly lower catalyst loading or a different catalyst type if persistent. |

| Difficult Filtration | - Catalyst particles are too fine | - Use a thicker pad of Celite®.- Allow the catalyst to settle before decanting the majority of the supernatant for filtration. |

Conclusion

The catalytic hydrogenation of 4-(4-chlorophenyl)butyronitrile using Raney Nickel is an effective method for producing 4-(4-chlorophenyl)butylamine. Success hinges on a deep understanding of the underlying reaction mechanisms and meticulous attention to both experimental procedure and safety. By carefully controlling reaction parameters such as temperature, pressure, and the use of ammonia as an additive, researchers can achieve high yields and excellent selectivity, minimizing the formation of both secondary amine and hydrodechlorination byproducts. The protocols and insights provided herein serve as a robust foundation for the successful application of this important synthetic transformation.

References

- Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in w

- Safety Slide: Raney Nickel. (n.d.). University of Rochester.

- Standard Operating Procedure: Weighing and Working with Raney Nickel. (n.d.). Chamberland Lab, University of Nevada, Reno.

- Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Chemicals.

- Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.

-

Gould, F. E., Johnson, G. S., & Ferris, A. F. (1950). The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry, 15(4), 813-816. [Link]

- Method for the hydrogenation of nitriles to primary amines. (1983). U.S.

-

Narobe, R., Perner, M. N., Gálvez-Vázquez, M. J., et al. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

-

Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-238. [Link]

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

-

Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

-

Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]

-

Li, J., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2009(11), 94-100. [Link]

-

Cortes, S. (2020). Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

-

Chemistry of Raney Nickel. (2023). YouTube. [Link]

-

Selective Hydrogenation of Butyronitrile over Raney-Metals. (n.d.). Technical University of Munich. [Link]

- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). U.S.

-

Raney nickel. (n.d.). In Wikipedia. [Link]

-

Tundo, P., et al. (2002). Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions. Journal of the American Chemical Society, 124(31), 9186-9195. [Link]

Sources

- 1. pp.bme.hu [pp.bme.hu]